molecular formula C17H26ClNO3 B3026120 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride CAS No. 17763-17-6

1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride

Cat. No.: B3026120
CAS No.: 17763-17-6
M. Wt: 327.8 g/mol
InChI Key: QFXGTEWBHKSOIN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N-diethyl Hexylone (hydrochloride) involves several steps, typically starting with the preparation of the benzodioxole ring, followed by the introduction of the hexanone moiety and the diethylamino group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

The purity of the final product is typically ensured through recrystallization and other purification techniques .

Chemical Reactions Analysis

N,N-diethyl Hexylone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the benzodioxole ring or the hexanone moiety, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the hexanone moiety, converting it to an alcohol.

    Substitution: The diethylamino group can undergo substitution reactions, where other functional groups replace the diethylamino group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N,N-diethyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine . This leads to heightened alertness, increased energy, and euphoria. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect the dopaminergic and adrenergic systems .

Comparison with Similar Compounds

N,N-diethyl Hexylone (hydrochloride) is similar to other cathinones, such as methylone, ethylone, and butylone. These compounds share a common core structure but differ in the length and nature of their alkyl chains. The uniqueness of N,N-diethyl Hexylone (hydrochloride) lies in its specific diethylamino group, which influences its pharmacological properties and potency .

Similar Compounds

N,N-diethyl Hexylone (hydrochloride) stands out due to its distinct chemical structure and the specific effects it exerts on the central nervous system .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(diethylamino)hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-4-7-8-14(18(5-2)6-3)17(19)13-9-10-15-16(11-13)21-12-20-15;/h9-11,14H,4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXGTEWBHKSOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342248
Record name 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-17-6
Record name 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride
Reactant of Route 2
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1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride
Reactant of Route 4
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1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride

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